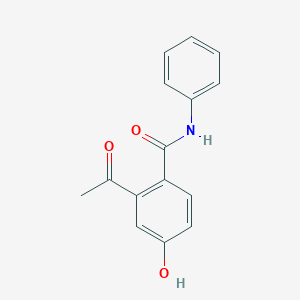![molecular formula C14H30N2O B14225375 (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol CAS No. 627519-31-7](/img/structure/B14225375.png)
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a cyclooctyl group attached to an aminoethyl chain, which is further connected to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol typically involves the following steps:
Formation of the Aminoethyl Chain: The initial step involves the preparation of the aminoethyl chain. This can be achieved by reacting ethylenediamine with cyclooctylamine under controlled conditions.
Attachment to Butanol Backbone: The aminoethyl chain is then attached to the butanol backbone through a nucleophilic substitution reaction. This step requires the use of a suitable base, such as sodium hydride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sodium hydride, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated amines, halogenated compounds.
Applications De Recherche Scientifique
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[2-(cyclohexylamino)ethylamino]butan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
(2S)-2-[2-(cyclopentylamino)ethylamino]butan-1-ol: Contains a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol lies in its cyclooctyl group, which imparts distinct steric and electronic properties. This makes the compound particularly suitable for specific applications in medicinal chemistry and organic synthesis, where these properties are advantageous.
Propriétés
Numéro CAS |
627519-31-7 |
|---|---|
Formule moléculaire |
C14H30N2O |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H30N2O/c1-2-13(12-17)15-10-11-16-14-8-6-4-3-5-7-9-14/h13-17H,2-12H2,1H3/t13-/m0/s1 |
Clé InChI |
WAUXDEHGBXRYHX-ZDUSSCGKSA-N |
SMILES isomérique |
CC[C@@H](CO)NCCNC1CCCCCCC1 |
SMILES canonique |
CCC(CO)NCCNC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


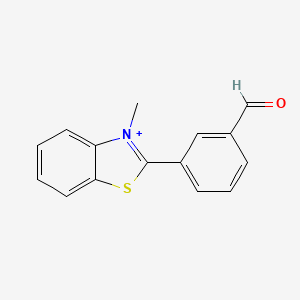

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)

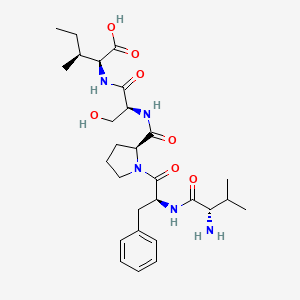
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
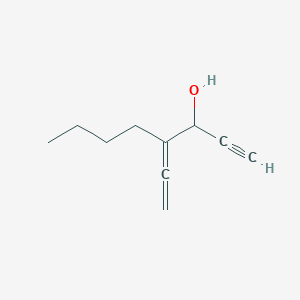
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
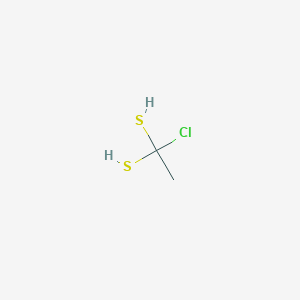
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
